molecular formula C13H14N2O2 B13796482 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one CAS No. 74037-29-9

4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one

Cat. No.: B13796482
CAS No.: 74037-29-9
M. Wt: 230.26 g/mol
InChI Key: CCHFYVPQOPJMFC-UHFFFAOYSA-N
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Description

4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is a pyrazolone derivative characterized by a formyl (-CHO) group at the 4-position, a phenyl ring at the 1-position, and a propyl chain at the 3-position of the pyrazolin-5-one core (Figure 1). Pyrazolones are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely studied for their pharmacological and synthetic utility.

Properties

CAS No.

74037-29-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-oxo-1-phenyl-3-propyl-4H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O2/c1-2-6-12-11(9-16)13(17)15(14-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3

InChI Key

CCHFYVPQOPJMFC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one typically involves the cyclization of α, β-unsaturated ketones with hydrazine derivatives. One common method starts with the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde. The resulting chalcones are then treated with hydrazine hydrate in hot formic acid to yield N-formyl pyrazoline derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

    Oxidation: 4-Carboxy-1-phenyl-3-propyl-2-pyrazolin-5-one.

    Reduction: 4-Hydroxymethyl-1-phenyl-3-propyl-2-pyrazolin-5-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The pyrazoline ring can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyrazolone derivatives are compared below based on substituent variations, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one 4-CHO, 1-Ph, 3-Pr C₁₃H₁₄N₂O₂ 230.26 g/mol Reactive intermediate for synthesis
4-Isopropyl-1-methyl-5-[N-methyl-N-(α-methylphenethyl)aminomethyl]-2-phenyl-4-pyrazolin-3-one 4-iPr, 1-Me, 5-aminomethyl, 2-Ph C₂₄H₃₂N₄O 410.54 g/mol Active ingredient in Gewodin (pharmaceutical)
4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one 4-(4-MeO-PhCH₂), 3-Me, 1-Ph C₁₈H₁₆N₂O₂ 292.33 g/mol Fluorescent probes, photodynamic therapy
5-Fluoro-2-(1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenyl-4H-chromen-4-one Fused pyrazolo-pyrimidine-chromenone system C₂₃H₁₇FN₆O₂ 428.42 g/mol Kinase/PDE inhibition (therapeutic candidate)

Key Observations:

  • Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., condensation reactions), unlike the methoxybenzylidene group in the chromophore-active derivative .
  • Biological Activity: The Gewodin compound () demonstrates the importance of bulky substituents (isopropyl, aminomethyl) for receptor binding, contrasting with the simpler propyl chain in the target compound .

Physicochemical Properties

  • However, the phenyl and propyl groups may offset this by enhancing hydrophobicity .
  • Melting Points: Limited data are available for the target compound, but pyrazolones with aromatic substituents (e.g., 4-methoxybenzylidene derivative) show higher melting points (~200°C) due to crystalline packing , while fused systems (e.g., pyrazolo-pyrimidines) exhibit lower melting ranges (193–196°C) .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structure aligns with bioactive pyrazolones but lacks direct efficacy data. Comparative studies with Gewodin-like derivatives could elucidate structure-activity relationships (SAR) .
  • Toxicity: No toxicity data were found in the provided evidence; this represents a critical gap for applications in drug development or industrial chemistry.

Conclusion 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one occupies a unique niche among pyrazolone derivatives due to its reactive formyl group. While less pharmacologically characterized than Gewodin-related compounds or fused heterocycles, its synthetic versatility positions it as a valuable intermediate. Future research should prioritize SAR studies and toxicity profiling to expand its utility.

Biological Activity

4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is a member of the pyrazolone class of compounds, recognized for its diverse biological activities and potential medicinal applications. Its unique structure, characterized by a pyrazole ring with a formyl group at the 4-position, a phenyl group at the 1-position, and a propyl group at the 3-position, contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is C13H15N3OC_{13}H_{15}N_3O. The presence of the electrophilic carbonyl group in the formyl moiety enhances its reactivity, allowing it to participate in various chemical reactions.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O
Molecular Weight229.28 g/mol
IUPAC Name4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one

Biological Activities

Research has demonstrated that 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported in the range of 50 to 100 µM .
  • Anti-inflammatory Effects : The compound's structure allows it to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of cytokine production and inhibition of cyclooxygenase enzymes .
  • Antioxidant Properties : Preliminary studies suggest that 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one can scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

The biological activity of 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes involved in inflammatory processes or bacterial metabolism, thereby inhibiting their activity.
  • Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.

Case Studies

Several case studies have highlighted the efficacy of 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one:

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of this compound against standard antibiotics. Results showed that it outperformed some commonly used antibiotics in inhibiting bacterial growth at lower concentrations .
  • Anti-inflammatory Research : In vitro studies demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .

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